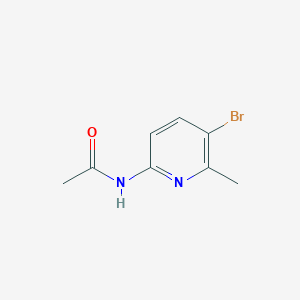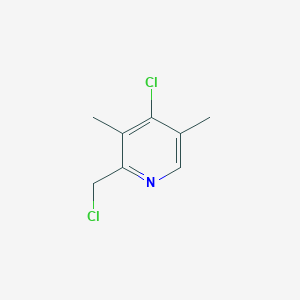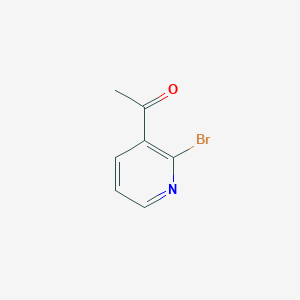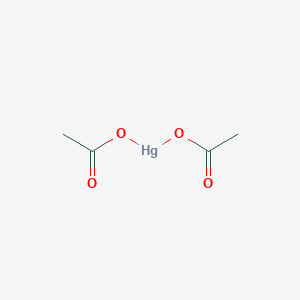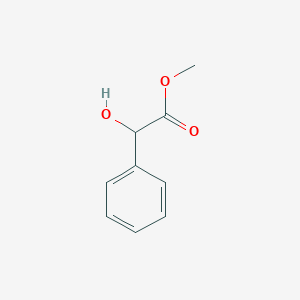
Methyl mandelate
Overview
Description
Synthesis Analysis
Methyl mandelate can be synthesized through various methods, including the enantioselective reduction of methyl benzoylformate. One study describes the use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, for the asymmetric synthesis of (R)-methyl mandelate, achieving high product concentrations and enantiomeric excess, indicating the efficiency of biological catalysis in producing this compound (Guo et al., 2010). Another approach involves the aerobic α-hydroxylation of arylacetates, offering an environmentally friendly route to mandelates using oxygen as the source (Xu, Li, & Bai, 2022).
Molecular Structure Analysis
The molecular structure of this compound has been studied through various spectroscopic techniques, including vibrational absorption (VA) and vibrational circular dichroism (VCD). These studies provide insights into the effects of solvents on the molecular structure and highlight the importance of both explicit and implicit solvation models in understanding solvent effects (Poopari et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including decarboxylation and esterification. Research on the mandelate pathway in yeasts for the synthesis of benzenoids has provided insights into the biochemical synthesis pathways that involve this compound and related compounds. This pathway is an alternative to the phenylalanine ammonia lyase pathway for synthesizing benzenoids, demonstrating the biochemical importance of this compound (Valera et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. The characterization of its adsorption behavior on chiral stationary phases provides valuable information for chromatographic separation processes, illustrating the complex interactions that influence the separation of its enantiomers (Enmark et al., 2011).
Scientific Research Applications
Enzyme-catalyzed Optical Resolution : Methyl mandelate is used in the resolution of R(−)-mandelic acid from racemic mixtures through enzyme-catalyzed hydrolysis. This process is significant in the pharmaceutical and drug industry (Yadav & Sivakumar, 2004).
Chemical Reactivity Studies : It undergoes oxidative homocoupling and can participate in syn-diastereoselective aldol condensation and Mannich-type reactions. These reactions are important in organic chemistry for synthesizing various compounds (Clerici, Pastori, & Porta, 2005).
Biocatalysis in Pharmaceutical Intermediates : this compound is a key intermediate in the synthesis of certain pharmaceuticals. Studies have investigated the use of biocatalysts like Saccharomyces cerevisiae for its asymmetric synthesis, which is important for producing optically active pharmaceutical intermediates (Guo, Mu, & Xu, 2010).
Umpolung Synthesis : It is used as a synthetic equivalent of the benzoyl carbanion in the synthesis of alkyl aryl ketones. This involves alkylation, hydrolysis, and oxidative decarboxylation, showcasing its versatility in organic synthesis (Blay et al., 2001).
Mandelate Racemase Study : this compound is utilized in studies investigating the mechanism of enzymes like mandelate racemase, which is important for understanding enzyme catalysis and stereochemistry (Powers et al., 1991).
Esterification Process : It is produced through the esterification of mandelic acid, a process important in the production of flavors, fragrances, and pharmaceuticals. Studies have focused on developing clean and efficient catalytic methods for this esterification (Yadav & Bhagat, 2005).
Microwave Irradiation and Enzyme Catalysis : The resolution of RS-(±)-methyl mandelate to produce optically pure R-(−)-mandelic acid has been studied under microwave irradiation and enzyme catalysis, showcasing an innovative approach to chiral resolution (Yadav, Sajgure, & Dhoot, 2008).
Spectroscopic Studies : this compound has been studied in various solvents using vibrational absorption and circular dichroism spectra to understand solvent effects on molecular structure and interactions (Poopari, Dezhahang, & Xu, 2013).
Mechanism of Action
Target of Action
Methyl mandelate, a derivative of mandelic acid, is a small non-planar chiral molecule It’s known that mandelic acid and its derivatives are important pharmaceutical intermediates . They can be used as raw materials for producing various pharmaceuticals .
Mode of Action
It’s known that the chiral recognition mechanism involves the hydrophobic portions of this compound being included in the hydrophobic cavity of permethylated β-cyclodextrin (pm-β-cd) to form inclusion complexes . The main driving forces responsible for chiral recognition are hydrophobic forces and weak hydrogen bondings .
Biochemical Pathways
Mandelate and its structural analogues are converted into catechol or protocatechuate via various pathways . These pathways involve several enzymes, and their regulation and genetics are complex . This compound is also involved in the L-phenylalanine pathway in Escherichia coli .
Pharmacokinetics
It’s known that the enantioseparations of this compound on a pm-β-cd chiral column are enthalpy-driven processes . The retention factor, separation factor, and resolution factor for this compound resolved on the PM-β-CD column all generally decrease with the increase of methanol content .
Result of Action
It’s known that the enantioseparations of this compound can correctly predict the retention order and provide an atomistic account of how chiral discrimination takes place .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of organic modifiers and the column temperature . These factors affect the retention factor, separation factor, and resolution factor for this compound resolved on the PM-β-CD column .
properties
IUPAC Name |
methyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871907 | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4358-87-6, 771-90-4 | |
| Record name | (±)-Methyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl mandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-glycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl phenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl mandelate?
A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed a variety of spectroscopic methods to study this compound, including:
- Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful for studying the intramolecular hydrogen bonding in this compound, specifically the influence of different solvents on the O–H and >C=O stretching frequencies. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided information about the conformation of this compound and its interactions with chiral selectors like β-cyclodextrin. [, ]
- Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with computational methods, has helped to elucidate the solvent effects on the vibrational modes of this compound in different solutions. []
- Ultraviolet (UV) Spectroscopy: Coupled with IR spectroscopy in a double-resonance setup, UV spectroscopy has enabled the characterization of the hydrogen bond topology in complexes of this compound with other molecules, providing insights into chiral recognition. [, ]
Q3: Can this compound act as a reactant in catalytic reactions?
A3: Yes, this compound can serve as a starting material in various catalytic reactions. For example, it undergoes oxidative homocoupling when treated with titanium tetrachloride (TiCl4) and an amine at room temperature. [] In the presence of an aldehyde (ArCHO), a syn-diastereoselective aldol condensation occurs instead of dimerization. Furthermore, adding aniline (PhNH2) leads to an exclusive Mannich-type syn-diastereoselective reaction. []
Q4: How is this compound used in asymmetric synthesis?
A4: this compound, particularly its enantiopure (S)-isomer, serves as a valuable starting material in the stereoselective synthesis of substituted piperidines. This approach has been successfully employed in the total asymmetric synthesis of (+)-dienomycin C, an alkaloid with potential biological activity. []
Q5: What is the significance of the chirality of this compound?
A5: this compound exists as two enantiomers due to a chiral center. This chirality is crucial for its biological interactions and applications as a chiral building block in synthesis. The ability to separate these enantiomers is essential for various pharmaceutical and chemical processes.
Q6: What methods have been explored for the enantiomeric separation of this compound?
A6: Researchers have investigated various techniques for the enantioselective separation of this compound, including:
- Gas Chromatography: Using a β-cyclodextrin chiral stationary phase, enantiomers of this compound can be separated by gas chromatography. Thermodynamic parameters calculated from this process suggest an enthalpy-driven separation mechanism, primarily influenced by interactions between this compound and the outer surface of the β-cyclodextrin cavity. []
- Liquid Chromatography: Several chiral stationary phases have been successful in separating this compound enantiomers, including:
- Crosslinked cyclodextrin gels: Both α- and β-cyclodextrin gels have been used, with β-CD-E showing preferential binding to the L-(+)-isomer and high resolution capability. []
- Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA): Studies using this stationary phase have revealed characteristic modifier concentration points where changes in the mobile phase composition lead to significant shifts in enantioselectivity, highlighting the impact of solvent interactions on the separation process. []
- Tris-(3,5-dimethylphenyl)carbamoyl cellulose: Investigations using this stationary phase have uncovered unusual adsorption behavior and provided valuable insights into the thermodynamic and kinetic aspects of chiral recognition. [, ]
- Chiral Metal–Organic Frameworks (MOFs): Robust Zr-based MOFs functionalized with chiral amine-alcohol groups have demonstrated high enantioselectivity in the adsorption separation of racemic this compound. These MOFs offer high chemical stability, abundant binding sites, and large chiral pores, making them promising materials for enantioselective separations. []
Q7: How does the chirality of this compound influence its aggregation behavior?
A7: Studies have revealed a fascinating interplay between chirality and aggregation in this compound. The relative chirality of the monomers significantly influences the dimerization process. Spectroscopic and computational analyses have shown that the most stable homochiral dimer forms two intermolecular O–H⋯OC hydrogen bonds, while the more strongly bound heterochiral dimer only involves one. This highlights the delicate balance between dispersion forces and hydrogen bonding in chirality discrimination. [] In the bulk phase, different hydrogen-bond patterns compete, leading to variations in volatility between enantiopure and racemic this compound crystals. []
Q8: How have computational methods contributed to understanding this compound?
A8: Computational chemistry has played a crucial role in complementing experimental studies on this compound:
- Conformational Analysis: Density Functional Theory (DFT) calculations have been extensively employed to identify and characterize the stable conformers of this compound, providing valuable insights into its structural preferences and the factors influencing its interactions with other molecules. []
- Chiral Recognition: DFT calculations have been instrumental in rationalizing the enantioselective binding of this compound with chiral selectors like β-cyclodextrin. These calculations have revealed the crucial role of short-range dispersion forces in driving both complex formation and enantiodiscrimination. []
- Reaction Mechanism Studies: DFT methods have been applied to elucidate the gas-phase elimination kinetics of this compound, providing theoretical estimations of thermodynamic and kinetic parameters that are in good agreement with experimental data. These studies suggest a concerted, non-synchronous mechanism involving a two-step process with a lactone intermediate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





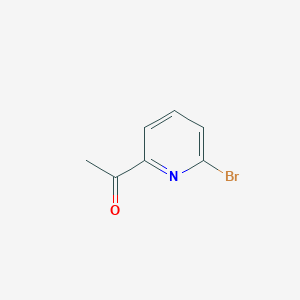

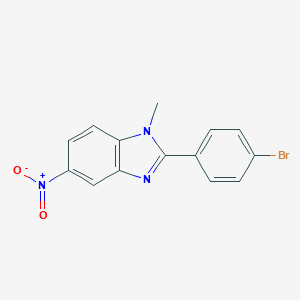
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)

